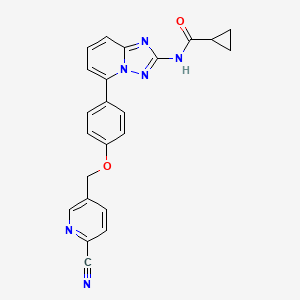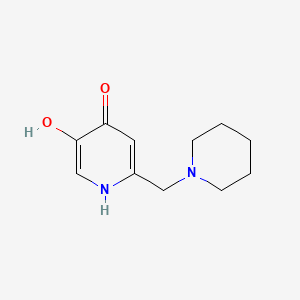
nateglinide
Übersicht
Beschreibung
Nateglinide is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release . This compound was developed by Ajinomoto, a Japanese company, and is marketed under the trade name Starlix by Novartis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nateglinide is synthesized from R-phenylalanine and trans-4-isopropyl cyclohexane carboxylic acid . The synthesis involves the formation of an amide bond between the amino group of R-phenylalanine and the carboxyl group of trans-4-isopropyl cyclohexane carboxylic acid. The reaction is typically carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Nateglinide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy and glucuronide metabolites.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxy and glucuronide metabolites.
Substitution Products: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Nateglinide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide bond formation and stereochemistry.
Biology: Investigated for its effects on pancreatic β cells and insulin secretion.
Medicine: Primarily used for the treatment of type 2 diabetes mellitus.
Industry: Used in the pharmaceutical industry for the development of fast-disintegrating tablets and sustained-release formulations
Wirkmechanismus
Nateglinide exerts its effects by stimulating the release of insulin from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the β cells. This depolarizes the β cells and causes voltage-gated calcium channels to open. The resulting calcium influx induces fusion of insulin-containing vesicles with the cell membrane, leading to insulin secretion . The molecular targets involved include the ATP-sensitive potassium channels and voltage-gated calcium channels .
Vergleich Mit ähnlichen Verbindungen
Repaglinide: Another meglitinide with a similar mechanism of action but a longer duration of action compared to nateglinide.
Semaglutide: A glucagon-like peptide-1 (GLP-1) agonist that lowers blood glucose levels by mimicking the effects of GLP-1.
Uniqueness of this compound: this compound is unique due to its rapid onset and short duration of action, making it particularly effective in controlling postprandial blood glucose levels . It also has a lower risk of causing hypoglycemia compared to other insulin secretagogues .
Eigenschaften
IUPAC Name |
3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861181 | |
| Record name | N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-{8-oxo-5H,6H,7H,8H-imidazo[1,5-A]pyrazin-5-YL}acetate](/img/structure/B7979583.png)

![2-(2-phenylethyl)-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7979610.png)

![2-[(4-fluoroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7979615.png)

![7-methyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid](/img/structure/B7979618.png)
![5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979638.png)




